Patent

US04804776

Procedure details

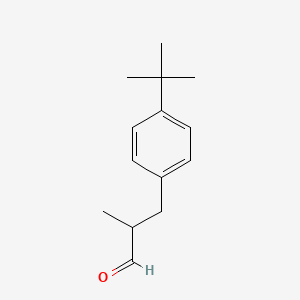

5 ml of hexamethylphosphortriamide (HMPT) and 1 g of LiI.H2O are heated to 240° C. under a nitrogen atmosphere. 1.1 g of crude methyl 2-formyl-2-p-tert.butyl-benzyl-propionate (82%) in 1 ml of HMPT are added thereto, the mixture is stirred for 1 minute, poured on to ice and extracted with hexane. After washing with 2N HCl, with sodium bicarbonate solution and water the organic phase is dried over magnesium sulphate and the solvent is evaporated. 0.9 g of crude p-tert.butyl-α-methyl-hydrocinnamaldehyde is obtained. After bulb-tube distillation 500 mg of this aldehyde give 300 mg of pure material. The yield therefore amounts to 78.8%.

Name

methyl 2-formyl-2-p-tert.butyl-benzyl-propionate

Quantity

1.1 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Li]I.O.[CH:4]([C:6]([CH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=1)(C)[C:7](OC)=O)=[O:5]>CN(P(N(C)C)(N(C)C)=O)C>[C:19]([C:16]1[CH:15]=[CH:14][C:13]([CH2:12][CH:6]([CH3:7])[CH:4]=[O:5])=[CH:18][CH:17]=1)([CH3:21])([CH3:20])[CH3:22] |f:0.1|

|

Inputs

Step One

|

Name

|

methyl 2-formyl-2-p-tert.butyl-benzyl-propionate

|

|

Quantity

|

1.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C(C(=O)OC)(C)CC1=CC=C(C=C1)C(C)(C)C

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)P(=O)(N(C)C)N(C)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred for 1 minute

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured on to ice

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with hexane

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing with 2N HCl, with sodium bicarbonate solution and water the organic phase

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

is dried over magnesium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is evaporated

|

Outcomes

Product

Details

Reaction Time |

1 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C1=CC=C(CC(C=O)C)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.9 g | |

| YIELD: CALCULATEDPERCENTYIELD | 105.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |